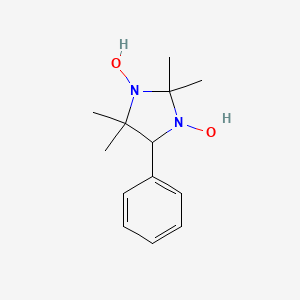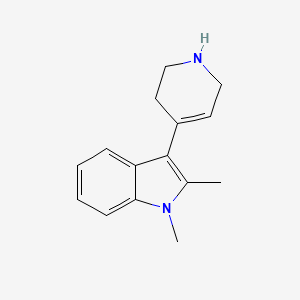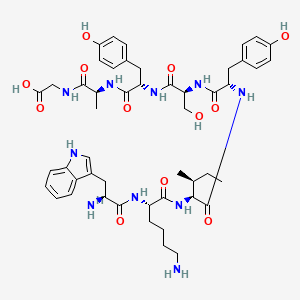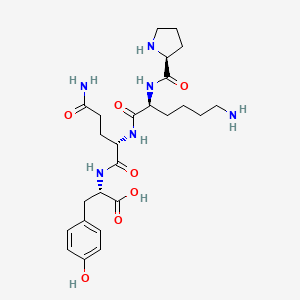
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is an organic compound with the molecular formula C6H2ClF8NO. It is characterized by the presence of chlorine, fluorine, and isocyanate functional groups, making it a unique and versatile compound in various chemical applications.
Métodos De Preparación
The synthesis of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves multiple steps. One common method includes the reaction of a fluorinated pentane derivative with chlorine and isocyanate reagents under controlled conditions. The reaction typically requires high temperatures and pressures to ensure complete conversion and high yield .
Análisis De Reacciones Químicas
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for potential use in drug development, particularly in designing molecules with high stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves its interaction with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with various functional groups, making it a valuable reagent in synthetic chemistry .
Comparación Con Compuestos Similares
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is unique due to its high fluorine content and the presence of both chlorine and isocyanate groups. Similar compounds include:
1-Chloro-2,2,3,3,4,4,5,5-octafluoropentane: Lacks the isocyanate group but shares similar fluorine and chlorine content.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Contains a hydroxyl group instead of chlorine and isocyanate, making it less reactive in certain applications
This compound’s unique combination of functional groups and high fluorine content makes it a valuable tool in various fields of research and industry.
Propiedades
Número CAS |
189244-65-3 |
|---|---|
Fórmula molecular |
C6H2ClF8NO |
Peso molecular |
291.52 g/mol |
Nombre IUPAC |
1-chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane |
InChI |
InChI=1S/C6H2ClF8NO/c7-2(16-1-17)4(10,11)6(14,15)5(12,13)3(8)9/h2-3H |
Clave InChI |
GRHQVVSBXQFBJU-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)Cl)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)



![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
